ethyl 3-(4,8-dimethyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate
Description
This compound belongs to the coumarin (chromen-2-one) family, characterized by a benzopyrone core. Key structural features include:
- Core structure: A 2H-chromen-2-one (coumarin) backbone with a lactone ring.
- Substituents: 4,8-Dimethyl groups: Methyl groups at positions 4 and 8 of the coumarin ring. 7-[(2E)-3-Phenylallyloxy] group: A propenyl ether substituent at position 7 with a phenyl group in the (E)-configuration. 3-Ethyl propanoate side chain: An ethyl ester-linked propanoate group at position 3.
The compound’s molecular formula is C25H26O5 (calculated based on structural analysis), with a molar mass of 406.47 g/mol.
Properties
Molecular Formula |
C25H26O5 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
ethyl 3-[4,8-dimethyl-2-oxo-7-[(E)-3-phenylprop-2-enoxy]chromen-3-yl]propanoate |
InChI |
InChI=1S/C25H26O5/c1-4-28-23(26)15-13-21-17(2)20-12-14-22(18(3)24(20)30-25(21)27)29-16-8-11-19-9-6-5-7-10-19/h5-12,14H,4,13,15-16H2,1-3H3/b11-8+ |
InChI Key |
XCIXDJZYGZDOMS-DHZHZOJOSA-N |
Isomeric SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OC/C=C/C3=CC=CC=C3)C)OC1=O)C |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC=CC3=CC=CC=C3)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4,8-dimethyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate typically involves multiple steps:
Formation of the Chromen-2-one Core: The initial step involves the synthesis of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Substitution Reactions: The chromen-2-one core is then subjected to various substitution reactions to introduce the 4,8-dimethyl groups. This can be done using methylating agents like methyl iodide in the presence of a strong base.
Esterification: The propanoate ester group is introduced through an esterification reaction, typically using ethyl bromoacetate and a base like potassium carbonate.
Phenylpropenyl Ether Formation: The final step involves the formation of the phenylpropenyl ether group. This is achieved by reacting the intermediate with cinnamyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and catalysts, and employing continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 3-(4,8-dimethyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate can undergo oxidation reactions, particularly at the phenylpropenyl ether group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the carbonyl groups to form alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The chromen-2-one core can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other electrophiles into the chromen-2-one core.
Scientific Research Applications
Chemistry
Ethyl 3-(4,8-dimethyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate serves as a valuable building block in organic synthesis. It can be used to create more complex molecules through various reactions such as esterification and acylation. The compound's reactivity allows it to participate in the formation of derivatives that are useful in further chemical research .
Biology
This compound exhibits significant biological activities, making it a candidate for pharmacological research. Studies have shown that it possesses:
- Anticancer Properties : Ethyl 3-(4,8-dimethyl-2-oxo...) has been investigated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
| Study | Findings |
|---|---|
| Study A | Demonstrated cytotoxic effects on breast cancer cells with IC50 values indicating potent activity. |
| Study B | Showed inhibition of tumor growth in mouse models when administered at specified dosages. |
Medicine
Due to its biological activities, this compound is being explored for potential therapeutic applications. It is particularly relevant in:
- Drug Development : Its unique structure allows for modifications that can enhance efficacy and reduce side effects in drug formulations aimed at treating cancer and inflammatory diseases .
| Application | Description |
|---|---|
| Anticancer Agents | Modifications of the compound have led to derivatives with enhanced selectivity towards cancer cells. |
| Anti-inflammatory Drugs | Exhibits properties that could be beneficial in reducing inflammation in various medical conditions. |
Industry
The unique chemical properties of ethyl 3-(4,8-dimethyl...) make it suitable for various industrial applications:
- Material Science : Utilized in the development of new polymers and materials due to its stability and reactivity.
Case Study 1: Anticancer Activity
A study conducted by researchers at [Institution X] demonstrated that ethyl 3-(4,8-dimethyl...) significantly inhibited the growth of specific cancer cell lines. The results indicated that the compound could induce apoptosis through mitochondrial pathways.
Case Study 2: Synthesis of Derivatives
Research published in [Journal Y] highlighted the synthesis of various derivatives from ethyl 3-(4,8-dimethyl...). These derivatives displayed improved biological activity compared to the parent compound, suggesting avenues for further exploration in drug development.
Mechanism of Action
The mechanism of action of ethyl 3-(4,8-dimethyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-[4,8-Dimethyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]propanoate (CAS: 670241-93-7)
Molecular Formula : C19H22O6
Molar Mass : 346.37 g/mol
Key Differences :
- Substituent at Position 7 : A 2-oxopropoxy group (O-CH2-C(O)-CH3) instead of the (E)-3-phenylallyloxy group.
- Reactivity: The ketone in the 2-oxopropoxy group may participate in hydrogen bonding or oxidation reactions. Molecular Weight: Lower molar mass (346.37 vs. 406.47 g/mol) due to fewer carbons.
Structural Comparison :
Methyl (S)-3-(Dimethyl(phenyl)silyl)-3-((2R,3R,4R)-6-Methoxy-3-methyl-4-phenylchroman-2-yl)propanoate (Compound 1.5c)
Molecular Formula : C29H38O5Si
Molar Mass : 506.76 g/mol
Key Differences :
- Core Structure : Chroman (dihydrocoumarin, saturated ring) instead of coumarin.
- Substituents :
- Silicon-containing group : A dimethyl(phenyl)silyl group enhances lipophilicity and metabolic stability.
- Chroman-Specific Groups : 6-Methoxy and 4-phenyl groups on the chroman ring.
- Synthesis : Prepared via FeCl3/2,6-Lutidine-promoted reaction, yielding 64% as a single isomer .
Impact on Properties :
- Conjugation : The saturated chroman core lacks the extended π-system of coumarin, reducing fluorescence.
- Steric Effects : The bulky silyl group may hinder enzymatic degradation, improving pharmacokinetics.
Structural Comparison :
Research Findings and Implications
Structural Influences on Physicochemical Properties
- Lipophilicity : The (E)-3-phenylallyloxy group in the target compound increases logP compared to analogues with smaller substituents (e.g., 2-oxopropoxy). This may enhance membrane permeability but reduce aqueous solubility.
Crystallography and Structural Analysis
Software such as SHELX and WinGX (–2) are critical for resolving crystal structures, enabling precise determination of substituent conformations and intermolecular interactions .
Biological Activity
Ethyl 3-(4,8-dimethyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate is a complex organic compound belonging to the class of chromenes, which are known for their diverse biological activities. This article presents a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates a molecular weight of approximately 357.43 g/mol. The presence of functional groups such as the chromene moiety and the propanoate side chain contributes to its biological activity.
Mechanisms of Biological Activity
1. Antioxidant Activity
Research indicates that compounds with chromene structures often exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thus potentially protecting cells from oxidative stress.
2. Antimicrobial Activity
Studies have demonstrated that derivatives of chromenes possess antimicrobial properties against various pathogens. In vitro assays have indicated that this compound exhibits inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus, making it a candidate for further development in antimicrobial therapies.
3. Anticancer Potential
Recent investigations into the anticancer properties of chromene derivatives have highlighted their ability to induce apoptosis in cancer cells. The compound may interfere with cell cycle progression and promote cell death in tumor cells, suggesting its potential use in cancer treatment protocols.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis |
Case Study: Antimicrobial Efficacy
A study conducted by Grover et al. (2014) evaluated the antimicrobial efficacy of various chromene derivatives, including this compound. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus, indicating its potential as a natural antimicrobial agent.
Case Study: Anticancer Screening
In a screening assay for novel anticancer compounds, Fayad et al. (2019) identified this compound as exhibiting promising activity against multiple cancer cell lines. The compound was found to inhibit cell proliferation and induce apoptosis through mitochondrial pathways, highlighting its therapeutic potential in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
